

Unsubstituted Decacene: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decacene

Cat. No.: B14694769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decacene ($C_{42}H_{24}$) is a higher-order polycyclic aromatic hydrocarbon (PAH) consisting of ten linearly fused benzene rings.^{[1][2][3]} As a member of the acene family, it has garnered significant interest for its unique electronic properties, which are theoretically promising for applications in advanced organic electronics and spintronics.^{[2][3][4][5][6]} However, the extension of the π -conjugated system in **decacene** results in a narrow HOMO-LUMO gap, leading to high reactivity and inherent instability under ambient conditions.^{[4][7]} Consequently, unsubstituted **decacene** has not been isolated in bulk, and its study is confined to specialized environments.^[4]

This technical guide provides a comprehensive overview of the known physical and chemical properties of unsubstituted **decacene**, with a focus on data obtained from on-surface synthesis and characterization, supplemented by theoretical calculations.

Physicochemical Properties of Unsubstituted Decacene

Due to its instability, many of the bulk physical properties of **decacene** remain experimentally undetermined. The following table summarizes the available experimental and computed data.

Property	Value	Method	Reference
Molecular Formula	C ₄₂ H ₂₄	-	[1]
Molecular Weight	528.6 g/mol	Computed	[1]
Appearance	Visualized as individual molecules on a surface	Scanning Tunneling Microscopy	[2] [4]
Solubility	Insoluble (due to instability)	Inferred	[7] [8]
Melting Point	Not determined (decomposes)	Inferred	-
HOMO-LUMO Gap	~1.0 eV to 1.12 eV	Scanning Tunneling Spectroscopy	[5] [9]
Ionization Energy	Not experimentally determined for decacene	-	-
Electron Affinity	Not experimentally determined for decacene	-	-
Singlet-Triplet Gap	Not explicitly reported for decacene	-	-
CAS Number	24540-30-5	-	[1]

Chemical Properties and Reactivity

Unsubstituted **decacene** is characterized by its high reactivity, a consequence of its extended π -conjugation and the increasing polycyclic character in longer acenes.[\[10\]](#)[\[11\]](#) It is highly susceptible to oxidation and dimerization/polymerization under ambient conditions.[\[7\]](#) The stabilization and study of **decacene** have only been possible through on-surface synthesis under ultra-high vacuum (UHV) conditions, which prevents intermolecular reactions and exposure to atmospheric oxygen.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocols

The generation and characterization of unsubstituted **decacene** are primarily achieved through on-surface synthesis. Below are the generalized methodologies for the key experiments.

On-Surface Synthesis of Decacene

The prevailing method for producing **decacene** is through the deoxygenation or dehydrogenation of a stable precursor molecule on a metallic surface, typically Au(111).[\[4\]](#)[\[12\]](#)

1. Precursor Synthesis: Stable precursors, such as tetraepoxy **decacene** or partially saturated hydroacenes, are first synthesized using solution-phase organic chemistry.[\[2\]](#)[\[5\]](#)[\[12\]](#) These precursors are designed to be stable enough for handling and sublimation.
2. Sublimation onto a Substrate: The precursor is sublimated under UHV conditions onto a clean, single-crystal Au(111) surface. The substrate is typically held at cryogenic temperatures (e.g., 4.2 K) to immobilize the molecules upon adsorption.[\[10\]](#)[\[13\]](#)
3. On-Surface Reaction: The transformation of the precursor to **decacene** is induced either by thermal annealing or by tip-induced manipulation with a scanning tunneling microscope (STM).[\[12\]](#)[\[14\]](#)
 - Thermal Annealing: The substrate is heated to a specific temperature (e.g., 220 °C) to provide the energy for the cleavage of the protecting groups (e.g., epoxy or hydrogen).[\[9\]](#)
 - Tip-Induced Manipulation: The voltage or current from the STM tip is used to locally induce the deoxygenation or dehydrogenation of a single precursor molecule.[\[12\]](#)
4. Characterization: The resulting **decacene** molecules are then characterized *in situ* using scanning probe microscopy techniques.

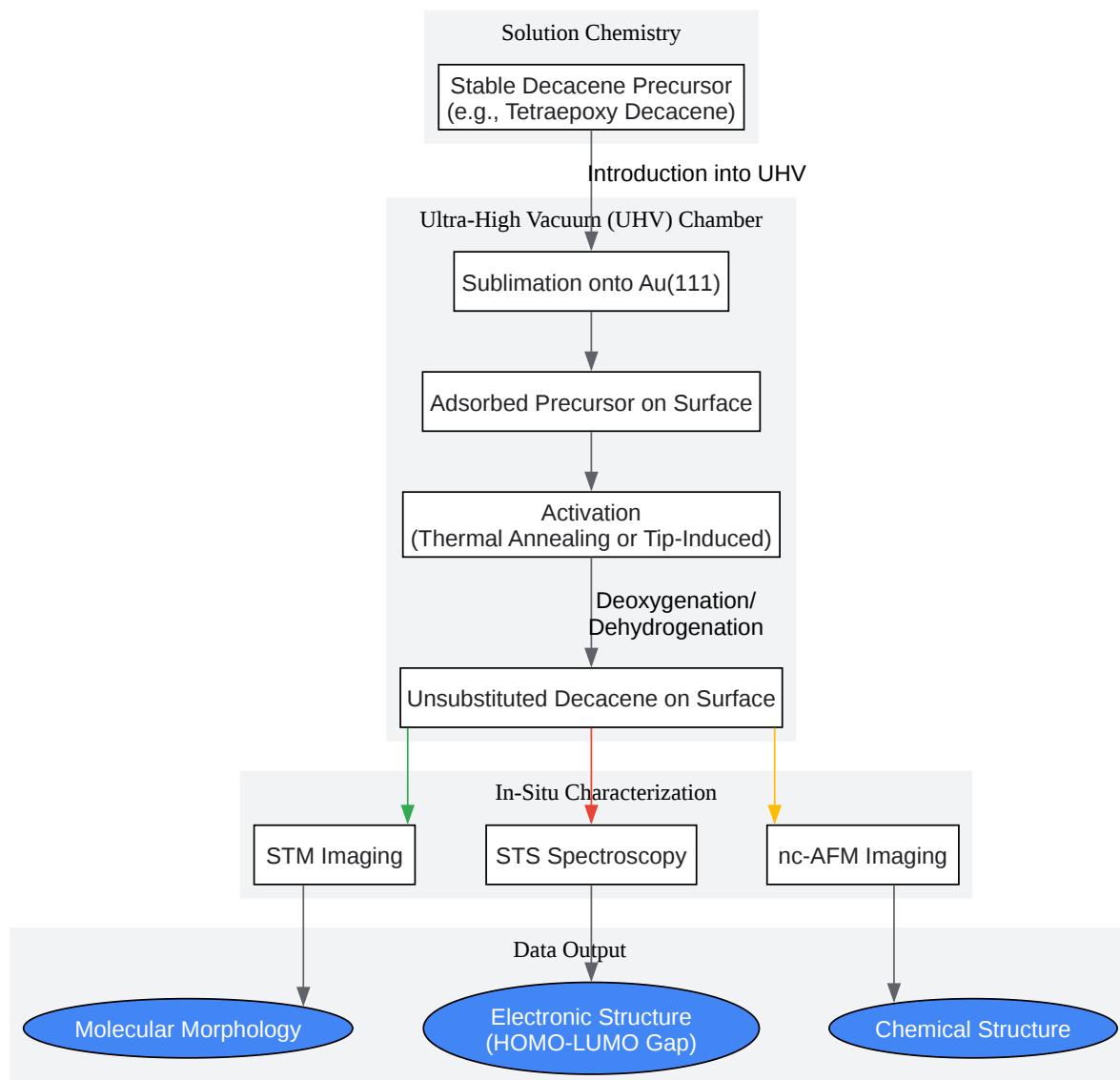
Characterization Techniques

1. Scanning Tunneling Microscopy (STM):

- Principle: STM is used to visualize the individual **decacene** molecules on the Au(111) surface with sub-molecular resolution. It operates based on the quantum tunneling current between a sharp metallic tip and the sample.

- Methodology: Constant-current or constant-height mode images are acquired at cryogenic temperatures (e.g., 4.2 K) in a UHV environment. The images provide information on the size, shape, and orientation of the **decacene** molecules on the surface.[10][13]

2. Scanning Tunneling Spectroscopy (STS):


- Principle: STS is used to probe the local density of electronic states of the **decacene** molecule. By measuring the differential conductance (dI/dV) as a function of the bias voltage, the energies of the molecular orbitals, including the HOMO and LUMO, can be determined.
- Methodology: With the STM tip positioned over a **decacene** molecule, the feedback loop is opened, and the bias voltage is swept while recording the tunneling current. The resulting dI/dV spectrum reveals peaks corresponding to the molecular orbitals, and the energy difference between the onset of the first positive and negative voltage peaks provides the HOMO-LUMO gap.[9]

3. Non-contact Atomic Force Microscopy (nc-AFM):

- Principle: nc-AFM provides high-resolution images of the chemical structure of the **decacene** molecule. It measures the forces between a sharp tip and the sample surface.
- Methodology: A CO-functionalized tip is often used to achieve ultimate resolution, allowing for the direct visualization of the carbon skeleton and confirming the successful formation of the planar, unsubstituted acene structure.[14]

Logical Workflow and Diagrams

The on-surface synthesis and characterization of **decacene** follow a logical workflow that begins with a stable precursor and culminates in the analysis of the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the on-surface synthesis and characterization of unsubstituted **decacene**.

Conclusion

The study of unsubstituted **decacene** represents a significant challenge in materials science and organic chemistry. While its inherent instability precludes its use in bulk applications, on-surface synthesis techniques have provided a powerful avenue for investigating its fundamental electronic and structural properties at the single-molecule level. The data gathered from these studies are crucial for benchmarking theoretical models and for guiding the design of more stable, larger acene derivatives for future electronic and spintronic devices. Further research will likely focus on exploring **decacene** on different substrates and on the synthesis of even longer acenes to probe the evolution of electronic properties in these fascinating molecular wires.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decacene | C42H24 | CID 54494119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rdworldonline.com [rdworldonline.com]
- 3. Researchers from TU Dresden and CiQUS obtain decacene, the largest acene synthesised ever — TU Dresden — TU Dresden [tu-dresden.de]
- 4. Decacene: On-Surface Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Researchers obtain decacene, the largest acene synthesised ever [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Pushing the Limits of Acene Chemistry: The Recent Surge of Large Acenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On-Surface Synthesis and Characterization of Pentadecacene and Its Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Tridecacene by Multistep Single-Molecule Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Higher Acenes by On-Surface Dehydrogenation: From Heptacene to Undecacene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unsubstituted Decacene: A Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14694769#physical-and-chemical-properties-of-unsubstituted-decacene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com